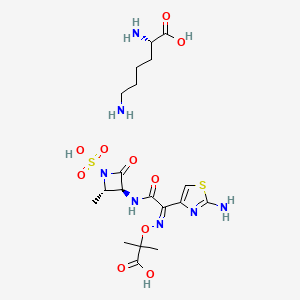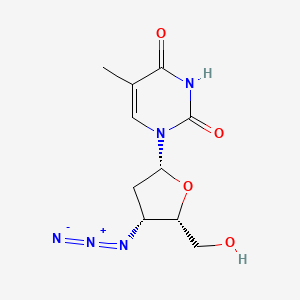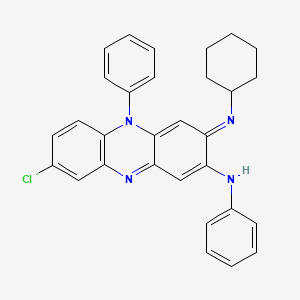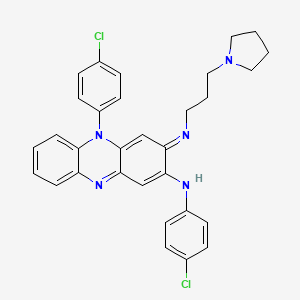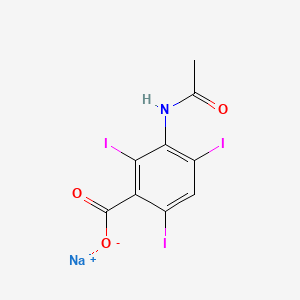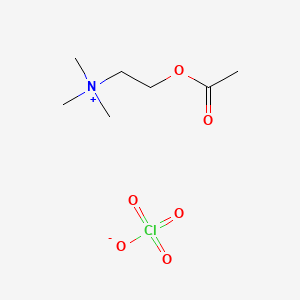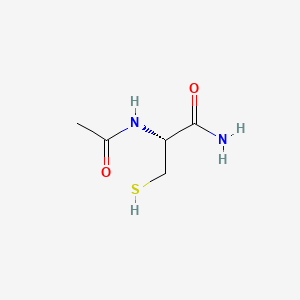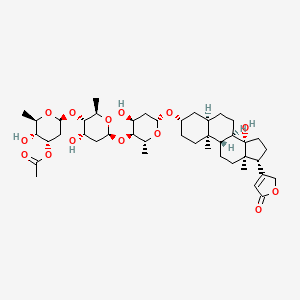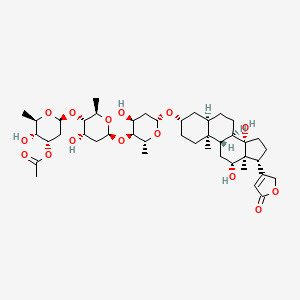
苯十二烷基溴化铵
描述
Benzododecinium chloride is a quaternary ammonium compound widely used as an antiseptic and disinfectant. It is known for its effectiveness against a broad spectrum of microorganisms, making it a valuable component in various pharmaceutical and industrial applications .
科学研究应用
十二烷基苯甲基氯化铵在科学研究中具有广泛的应用范围:
化学: 用作有机合成中的相转移催化剂。
生物学: 在实验室环境中用作消毒剂,以保持无菌条件。
医学: 掺入防腐剂配方中,用于伤口护理和手术刷洗。
作用机制
十二烷基苯甲基氯化铵通过破坏微生物的细胞膜发挥作用。季铵基团与脂质双层相互作用,导致渗透性增加并最终导致细胞裂解。 这种机制对多种细菌、真菌和病毒有效 .
生化分析
Biochemical Properties
Benzododecinium chloride is a quaternary ammonium ion obtained by methylation of N-benzyl-N-methyldodecan-1-amine It is known that quaternary ammonium compounds like Benzododecinium chloride can interact with proteins and other biomolecules, often disrupting their function .
Cellular Effects
It is known that similar compounds, such as benzalkonium chloride, have been shown to have toxic effects on ocular structures in animal and laboratory studies .
Molecular Mechanism
It is known that similar compounds, such as benzalkonium chloride, act as phase-transfer catalysts, an important technology in the synthesis of organic compounds, including drugs .
Metabolic Pathways
It is known that similar compounds, such as benzodiazepines, undergo metabolic pathways involving hepatic oxidation and reduction by cytochrome P450, and glucuronide conjugation .
准备方法
合成路线和反应条件
十二烷基苯甲基氯化铵通常通过十二胺与苄基氯在碱(如氢氧化钠)存在下进行季铵化反应合成。 反应在甲苯或氯仿等有机溶剂中,在回流条件下进行 .
工业生产方法
在工业环境中,十二烷基苯甲基氯化铵的生产涉及大规模的季铵化反应。 该工艺针对高产率和高纯度进行了优化,通常采用连续流动反应器来维持一致的反应条件并最大限度地减少副产物 .
化学反应分析
反应类型
由于存在季铵基团,十二烷基苯甲基氯化铵主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤化物和亲核试剂。反应通常在极性溶剂中,在中等温度下进行。
氧化反应: 使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂.
主要产物
这些反应的主要产物取决于所使用的具体试剂和条件。 例如,与卤化物的取代反应可以生成各种烷基化衍生物,而氧化反应可以生成相应的氧化物 .
相似化合物的比较
类似化合物
- 苯扎氯铵
- 十六烷基三甲基溴化铵
- 十二烷基苯甲基溴化铵
独特性
与类似化合物相比,十二烷基苯甲基氯化铵在需要高抗菌活性和低毒性的应用中尤其有效。 其独特的结构使其能够更好地与微生物细胞膜相互作用,从而增强其消毒性能 .
十二烷基苯甲基氯化铵因其广谱效力和在各种应用中的多功能性而脱颖而出,使其成为研究和工业中宝贵的化合物。
属性
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIROUFYLSSYDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6028492, DTXSID2040787 | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyldodecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
139-07-1, 68424-85-1 | |
| Record name | Benzyldodecyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cequartyl A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyldodecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzododecinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZODODECINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BDMDAC, a quaternary ammonium compound (QAC), targets the bacterial cytoplasmic membrane. [] It interacts with the membrane through ionic and hydrophobic interactions, leading to changes in membrane properties and function. [] This interaction causes cellular disruption and loss of membrane integrity, ultimately resulting in the leakage of essential intracellular constituents and cell death. []
A: While the cytoplasmic membrane is the primary target, research suggests BDMDAC can also impact other cellular processes. In Pseudomonas fluorescens, it was found to induce changes in cell surface hydrophobicity and affect the release of intracellular potassium. [] Additionally, studies on Escherichia coli revealed BDMDAC's ability to cause magnesium ion leakage, destabilizing the outer membrane, and ATP leakage, ultimately leading to respiratory inhibition. []
A: Research on Pseudomonas fluorescens suggests that the bactericidal effects of BDMDAC occur without causing detectable changes in OMP expression. []
A: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate its structural features. [, ] Surface-enhanced Raman scattering (SERS) has also been successfully used to detect BDMDAC at low concentrations. []
A: Yes, research highlights the use of BDMDAC in conjunction with various materials for enhanced applications. One study successfully incorporated BDMDAC into a gel polymer electrolyte using poly(methyl methacrylate-maleic anhydride) as a polymer matrix and propylene carbonate as a plasticizer. [] This modification led to improved plasticized retention levels and ionic conductivity. [] Another study demonstrated the efficacy of BDMDAC-coated microparticles for biofilm control. [] These particles, prepared using the layer-by-layer self-assembly technique with polyethyleneimine and sodium polystyrene sulfonate, exhibited significant stability and effectively controlled microbial growth. []
ANone: The provided research primarily focuses on the antimicrobial and anticorrosion properties of BDMDAC. Further investigation is required to explore its potential catalytic properties and related applications.
A: While not extensively covered in the provided papers, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies can be valuable tools to understand BDMDAC's interactions with its targets and predict its activity. [, ]
A: The length of the alkyl chain in BDMDAC plays a crucial role in its antimicrobial activity. Studies comparing various quaternary ammonium compounds (QACs) have shown that longer alkyl chains generally correspond to higher antimicrobial potency, particularly against bacteria. [, ] This trend is likely due to the increased hydrophobicity conferred by longer alkyl chains, facilitating stronger interactions with the bacterial cell membrane.
A: Yes, the benzene ring in BDMDAC contributes significantly to its activity through noncovalent interactions like cation-π and π-π interactions. [] These interactions are crucial for the self-assembly of BDMDAC into various aggregate structures, which can influence its antimicrobial efficacy.
A: While specific data on BDMDAC’s stability under various conditions is limited in the provided research, one study demonstrated a biocidal carrier structure with significant stability. [] This structure, consisting of BDMDAC coated on polystyrene microparticles, only released 15% of the biocide when submerged in water for 18 months. [] Further research is needed to fully elucidate BDMDAC’s stability profile.
ANone: The provided research predominantly focuses on BDMDAC's in vitro activity and its application as a disinfectant. Further investigation is needed to thoroughly understand its PK/PD profile.
A: Research has shown that the MIC of BDMDAC against Pseudomonas fluorescens is 20 mg/L. [] This indicates the minimum concentration of BDMDAC required to inhibit the growth of this particular bacterial species.
A: The MBC of BDMDAC against Pseudomonas fluorescens has been determined to be 10 mg/L. [] This signifies the minimum concentration needed to kill the bacteria.
A: Yes, studies have explored the efficacy of BDMDAC against biofilms. One study investigated its effectiveness against Pseudomonas fluorescens biofilms using BDMDAC-coated microparticles. [] The results showed that these microparticles, loaded with varying concentrations of BDMDAC, could significantly reduce biofilm viability. []
ANone: While the research provided does not delve into specific resistance mechanisms for BDMDAC, it is known that bacteria can develop resistance to QACs. Common resistance mechanisms include efflux pumps, which expel the biocide from the cell, and modifications to the cell membrane that reduce biocide binding.
A: While the provided articles highlight BDMDAC as a low-toxicity alternative biocide, [] one study reported contact dermatitis caused by benzalkonium chloride, a closely related QAC containing BDMDAC. [] Further research is necessary to fully understand its potential toxicological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



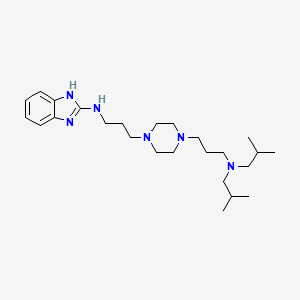
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B1666512.png)
![methyl (2S)-2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1666515.png)
